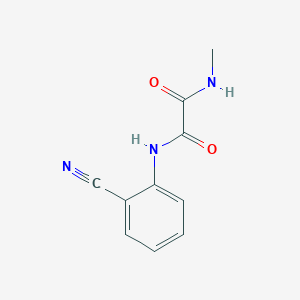

N1-(2-cyanophenyl)-N2-methyloxalamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-methyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-12-9(14)10(15)13-8-5-3-2-4-7(8)6-11/h2-5H,1H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIXLEUUTACNAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving N1 2 Cyanophenyl N2 Methyloxalamide and Its Analogs

Elucidation of Reaction Pathways and Reaction Mechanisms

The reaction pathways of N1-(2-cyanophenyl)-N2-methyloxalamide are largely dictated by the reactivity of the oxalamide and the cyanophenyl groups. General mechanisms for reactions involving oxalamides and aromatic amides provide a framework for understanding its behavior.

One plausible reaction pathway for the formation of oxalamides, which can be extrapolated to understand the reactions of N1-(2-cyanophenyl)-N2-methyloxalamide, is through the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol and amines. A proposed mechanism for this type of reaction, catalyzed by a ruthenium pincer complex, involves the formation of an α-hydroxyamide intermediate. This intermediate then reacts with another amine molecule to yield the final oxalamide product. This pathway is supported by NMR studies and the observation of plausible intermediates in related systems. rsc.org

Furthermore, reactions involving the aromatic amine portion of the molecule, such as N-arylation, are crucial. Studies on the Pd-catalyzed N-arylation of secondary acyclic amides provide mechanistic insights that could be relevant. Computational studies of such reactions suggest that the binding of the amide to the metal center is a critical step, which is facilitated by electron-deficient ligands on the catalyst. nih.govacs.org For copper-catalyzed N-arylation of amides, mechanistic investigations point towards the activation of the aryl halide by a ligated copper(I) amidate complex as a key step in the catalytic cycle. acs.org

Aromatic amides, in general, can undergo a variety of reactions including hydrolysis, reduction, and electrophilic substitution. numberanalytics.com The specific conditions of the reaction will determine which of these pathways is favored for N1-(2-cyanophenyl)-N2-methyloxalamide.

Role of Specific Functional Groups (e.g., Cyanophenyl, Oxalamide, Methyl Amide) in Reaction Reactivity

The reactivity of N1-(2-cyanophenyl)-N2-methyloxalamide is a composite of the electronic and steric influences of its three primary functional groups: the cyanophenyl group, the oxalamide core, and the N-methyl amide terminus.

Cyanophenyl Group: The cyanophenyl group, with its electron-withdrawing nitrile (-CN) substituent, is expected to significantly influence the reactivity of the aromatic ring and the adjacent amide nitrogen. The nitrile group deactivates the phenyl ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. More importantly, the electron-withdrawing nature of the cyanophenyl group increases the acidity of the N-H proton of the amide, which can be a critical factor in base-catalyzed reactions or in the formation of metal amidate intermediates in cross-coupling reactions. acs.org Studies on other nitrile-containing aromatic compounds have shown that the nitrile group enhances the electrophilicity of the molecule, making it more susceptible to nucleophilic attack. nih.gov

Oxalamide Group: The oxalamide moiety is a rigid and planar structure that can participate in hydrogen bonding, influencing the molecule's conformation and intermolecular interactions. The two adjacent amide groups can act as both hydrogen bond donors and acceptors. This framework is also a key determinant in the molecule's coordination chemistry and its potential to act as a ligand for transition metals. The reactivity of the amide bonds themselves, for instance towards hydrolysis, is a central feature of the oxalamide group.

Methyl Amide Group: The N-methyl amide group provides a site for steric interactions and influences the electronic properties of the adjacent carbonyl group. The methyl group is electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon it is attached to, compared to an unsubstituted amide. The presence of the methyl group also means this nitrogen is part of a secondary amide, which can exhibit different reactivity in certain reactions, such as N-arylation, compared to primary amides. nih.gov

Characterization and Analysis of Reactive Intermediates and Transition States

The direct observation and characterization of reactive intermediates and transition states in reactions involving N1-(2-cyanophenyl)-N2-methyloxalamide are challenging due to their transient nature. However, a combination of spectroscopic techniques and computational modeling can provide valuable insights.

In reactions analogous to the formation of oxalamides, intermediates such as α-hydroxyamides have been proposed and, in some cases, observed through NMR spectroscopy. rsc.org For reactions involving the cyanophenyl group, radical intermediates could be involved, particularly in reactions initiated by single-electron transfer processes.

Modern analytical techniques like mass spectrometry are powerful tools for the detection and characterization of reactive intermediates. nih.govrsc.org Techniques such as electrospray ionization (ESI-MS) can be used to detect charged intermediates in solution, providing information about their mass and, through tandem MS (MS/MS), their structure. stanford.edu

Computational chemistry, particularly density functional theory (DFT), plays a crucial role in elucidating the structures of transition states and intermediates that are difficult to observe experimentally. For instance, in the Pd-catalyzed N-arylation of secondary amides, computational studies have been used to model the LPd(II)(Ph)(X) intermediate and understand how ligand electronics affect its stability and reactivity. nih.govacs.org Similarly, computational investigations into the reactivity of nitrile-containing compounds have successfully calculated activation energies that correlate well with experimental kinetic data, providing a predictive tool for reactivity. nih.gov

Quantitative Studies of Reaction Kinetics and Thermodynamics

For reactions involving aromatic amides, kinetic studies can help to elucidate the rate-determining step. For example, in the copper-catalyzed N-arylation of amides, kinetic studies have shown that the activation of the aryl halide is often the rate-determining step. acs.org

The Arrhenius equation is fundamental in determining the activation energy of a reaction from the temperature dependence of the rate constant. jeeadv.ac.in Activation parameters provide insight into the nature of the transition state. For instance, a large negative entropy of activation would suggest a highly ordered transition state, which could be indicative of a cyclic intermediate. researchgate.net

| Compound | Calculated Activation Energy (Ea, kcal/mol) | Experimental Second-Order Rate Constant (k, M⁻¹min⁻¹) |

|---|---|---|

| 2-cyanopyrimidine | 14.1 | 2.5 x 10¹ |

| 2-cyanopyrazine | 15.2 | 1.2 x 10¹ |

| 4-cyanopyridine | 15.8 | 1.8 x 10⁰ |

| 2-cyanopyridine | 16.2 | 1.1 x 10⁰ |

| 5-bromo-2-cyanopyridine | 15.7 | 2.1 x 10⁰ |

This data illustrates the utility of combining computational and experimental approaches to quantify the reactivity of nitrile-containing compounds. A similar approach could be applied to N1-(2-cyanophenyl)-N2-methyloxalamide to understand its reactivity in various chemical transformations.

Impact of Solvent Environment on Reaction Mechanisms and Selectivity

The solvent environment can have a profound impact on the reaction mechanisms and selectivity of reactions involving N1-(2-cyanophenyl)-N2-methyloxalamide. The polarity, proticity, and coordinating ability of the solvent can influence the stability of reactants, intermediates, and transition states, thereby altering reaction rates and product distributions.

For reactions that proceed through charged intermediates or transition states, polar solvents are generally expected to increase the reaction rate by stabilizing these species. For example, in nucleophilic aromatic substitution reactions, a polar aprotic solvent can enhance the nucleophilicity of the attacking species.

The hydrogen-bonding capability of the solvent is also a critical factor, especially for a molecule like N1-(2-cyanophenyl)-N2-methyloxalamide which has hydrogen bond donors and acceptors. Protic solvents can solvate the amide groups, potentially hindering their participation in certain reactions. Conversely, in some cases, protic solvents can facilitate reactions by acting as proton donors or acceptors in the transition state.

In the context of catalysis, the solvent can also interact with the catalyst, affecting its activity and selectivity. For instance, in transition metal-catalyzed cross-coupling reactions, coordinating solvents can compete with the substrates for binding to the metal center, which can have either a beneficial or detrimental effect on the reaction outcome.

The following table summarizes the general effects of different solvent types on reaction parameters:

| Solvent Type | Properties | Potential Effects on Reactions of N1-(2-cyanophenyl)-N2-methyloxalamide |

|---|---|---|

| Polar Protic (e.g., water, ethanol) | High dielectric constant, hydrogen bond donor | Can stabilize charged intermediates and transition states. May solvate amide groups, affecting their reactivity. Can participate in proton transfer steps. |

| Polar Aprotic (e.g., DMSO, DMF, acetonitrile) | High dielectric constant, no hydrogen bond donation | Can accelerate reactions involving charged nucleophiles by minimizing solvation of the nucleophile. Good for SNAr reactions. |

| Nonpolar Aprotic (e.g., hexane, toluene) | Low dielectric constant | Generally disfavors reactions with charged intermediates. May be suitable for reactions proceeding through radical or concerted mechanisms. |

Theoretical and Computational Studies of N1 2 Cyanophenyl N2 Methyloxalamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the electronic behavior and reactivity of molecules. Although no specific studies on N1-(2-cyanophenyl)-N2-methyloxalamide are available, the following subsections describe the theoretical approaches that would be employed for its characterization.

Applications of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like N1-(2-cyanophenyl)-N2-methyloxalamide, DFT could be utilized to determine its optimized geometry, electronic properties, and vibrational frequencies. These calculations are foundational for further computational analysis.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps, Electron Density Distributions)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy gap between them indicates the chemical stability and reactivity of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. The electron density distribution within these orbitals would reveal the likely sites for electrophilic and nucleophilic attack. For N1-(2-cyanophenyl)-N2-methyloxalamide, the cyanophenyl group, with its electron-withdrawing nature, would be expected to influence the electron density distribution significantly.

Molecular Electrostatic Potential (MEP) Mapping for Reaction Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic reactions. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For N1-(2-cyanophenyl)-N2-methyloxalamide, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the oxalamide moiety and the nitrogen of the cyano group, indicating these as potential sites for electrophilic interaction.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of N1-(2-cyanophenyl)-N2-methyloxalamide. By simulating the motion of atoms over time, MD can explore the conformational landscape of the molecule, identifying stable conformations and the transitions between them. This information is crucial for understanding how the molecule might interact with other molecules or biological targets.

Comprehensive Conformational Analysis and Assessment of Molecular Stability

A thorough conformational analysis would involve systematically exploring the potential energy surface of N1-(2-cyanophenyl)-N2-methyloxalamide to identify all low-energy conformers. The relative energies of these conformers would determine their populations at a given temperature, providing a picture of the molecule's preferred shapes. The stability of these conformers is influenced by factors such as steric hindrance and intramolecular hydrogen bonding.

Computational Prediction of Spectroscopic Signatures (e.g., Infrared and Nuclear Magnetic Resonance Spectra)

Computational methods can predict spectroscopic data, which can be a powerful tool for identifying and characterizing compounds.

Predicted Infrared (IR) Spectrum: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. For N1-(2-cyanophenyl)-N2-methyloxalamide, characteristic peaks would be expected for the C≡N stretch of the cyano group, the C=O stretches of the oxalamide, and the N-H stretches of the amide groups.

Advanced Computational Approaches for Understanding Intermolecular Interactions

Theoretical and computational chemistry offer powerful tools to investigate the intricate network of intermolecular interactions that govern the supramolecular architecture of crystalline solids. In the context of N1-(2-cyanophenyl)-N2-methyloxalamide, while specific studies on this exact molecule are not publicly available, we can look at advanced computational analyses of structurally related compounds to understand the methodologies used. This section will focus on two key techniques: Hirshfeld surface analysis and reduced density gradient (RDG) analysis, which provide invaluable insights into the nature and strength of non-covalent interactions.

Hirshfeld Surface Analysis and Quantitative Contributions

Hirshfeld surface analysis is a versatile method used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.govresearchgate.netmdpi.com This technique maps the electron distribution of a molecule in a crystalline environment, allowing for the identification of regions involved in different types of contacts. The Hirshfeld surface is generated based on the electron density of the pro-molecule and the pro-crystal, which are the hypothetical electron densities of the molecule and the crystal, respectively, without any redistribution due to chemical bonding.

For a representative molecule with a complex set of functional groups, 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide, a detailed Hirshfeld surface analysis reveals the quantitative contributions of various intermolecular contacts that stabilize its crystal structure. researchgate.net The findings from this analysis are summarized in the table below.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45.2 |

| C···H/H···C | 20.2 |

| O···H/H···O | 15.8 |

| N···H/H···N | 11.0 |

The data indicates that the most significant contributions to the crystal packing are from H···H, C···H/H···C, O···H/H···O, and N···H/H···N interactions. researchgate.net This quantitative breakdown is crucial for understanding the dominant forces in the supramolecular assembly.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique that complements Hirshfeld surface analysis by providing a visual representation of non-covalent interactions in real space. nih.gov This method is based on the electron density and its derivatives, and it allows for the identification and characterization of van der Waals interactions, hydrogen bonds, and steric clashes.

The RDG is a dimensionless quantity that is plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This plot reveals regions of low electron density and low RDG, which correspond to non-covalent interactions. These interactions can then be visualized as isosurfaces in a molecular graphics program, where the color of the isosurface indicates the nature and strength of the interaction. Typically, blue or green isosurfaces represent weak van der Waals interactions, while red isosurfaces indicate strong repulsive interactions or steric clashes. Hydrogen bonds are often visualized as green or light blue isosurfaces.

While a specific RDG analysis for N1-(2-cyanophenyl)-N2-methyloxalamide is not available, the general principles of the method can be applied to understand the expected non-covalent interactions. For a molecule with both hydrogen bond donors (N-H groups) and acceptors (C=O and cyano groups), as well as aromatic rings, one would expect to observe a complex network of interactions.

The following table outlines the expected types of non-covalent interactions for a molecule with similar functional groups and how they would be represented in an RDG analysis.

| Interaction Type | Expected RDG Isosurface Color | Description |

|---|---|---|

| N-H···O Hydrogen Bonds | Green/Light Blue | Strong, attractive interactions that play a key role in molecular association. |

| C-H···O Interactions | Light Green | Weaker hydrogen bonds that contribute to the overall stability of the crystal packing. |

| π-π Stacking | Green | Interactions between aromatic rings that are important for stabilizing the crystal lattice. |

| van der Waals Forces | Blue | Weak, non-specific interactions that are present throughout the molecule. |

| Steric Repulsion | Red | Regions of close contact between atoms that result in repulsive forces. |

The combination of Hirshfeld surface analysis and RDG analysis provides a comprehensive picture of the intermolecular interactions that drive the self-assembly of molecules in the solid state. These computational methods are indispensable for rationalizing crystal packing and for the design of new materials with desired properties.

Academic Research on N1-(2-cyanophenyl)-N2-methyloxalamide Remains Undisclosed

Following an extensive search of publicly available academic and scientific literature, no specific research findings or data could be located for the chemical compound N1-(2-cyanophenyl)-N2-methyloxalamide within the contexts of advanced academic research and functional materials applications as outlined. The investigation sought to detail its role in supramolecular assembly, self-organizing systems, and coordination chemistry.

The inquiry specifically aimed to uncover research related to its potential as a low molecular weight organogelator, its function as a nucleating agent for controlled polymer crystallization, and the driving forces behind its potential supramolecular gelation, such as hydrogen bonding and π-π stacking. Furthermore, the search extended to its applications in coordination chemistry, including ligand design principles for metal chelation and the synthesis and structural analysis of any resulting coordination polymers.

Despite a thorough review of scientific databases and academic journals, no publications, studies, or data tables pertaining to N1-(2-cyanophenyl)-N2-methyloxalamide in these specific areas of research were identified. This suggests that either the compound has not been the subject of published research in these fields, or such research is not currently available in the public domain. Consequently, a detailed, evidence-based article on the specified topics for this particular compound cannot be generated at this time.

Advanced Academic Research and Functional Materials Applications of Oxalamide Derivatives

Development of Chemical Probes for Research and Sensing Applications

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no currently available research specifically detailing the development or application of N1-(2-cyanophenyl)-N2-methyloxalamide as a chemical probe for research and sensing applications. Searches for synthesis, properties, and functional use of this particular molecule in the context of chemical sensing have not yielded any specific findings.

Therefore, a detailed article on the research findings and applications of N1-(2-cyanophenyl)-N2-methyloxalamide as a chemical probe cannot be constructed at this time. The scientific community has not published studies on this compound within the specified context.

Structure Activity Relationship Sar and Rational Design Principles in Oxalamide Derivatives

Impact of Substituent Modifications on Molecular Interactions

The nature and position of substituents on the aryl rings and amide nitrogens of oxalamide derivatives profoundly influence their molecular interactions. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding capabilities.

Electronic Effects : The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenyl rings can modulate the electron density of the entire molecule. ontosight.ai For instance, the cyano group in N1-(2-cyanophenyl)-N2-methyloxalamide is a strong EWG, which can influence pi-stacking interactions and hydrogen bond acceptor strength. Conversely, EDGs on the aryl ring could enhance pi-pi stacking interactions with electron-deficient aromatic residues in a binding pocket. rsc.org Studies on various aromatic compounds show that such substituent effects can be quantified to predict interaction energies. rsc.org

Hydrogen Bonding : The amide N-H groups in the oxalamide core are potent hydrogen bond donors. The substituents can indirectly affect the acidity of these protons and the basicity of the carbonyl oxygens, fine-tuning the strength of hydrogen bonds. For example, modifications to the N-alkyl or N-aryl groups can sterically hinder or electronically influence these key interaction points.

Lipophilicity and Solubility : Altering substituents is a primary strategy for modifying a compound's solubility and lipophilicity. In N1-(2-cyanophenyl)-N2-methyloxalamide, the methyl group on one amide nitrogen and the cyanophenyl group on the other create a balance of hydrophobic and polar characteristics. Replacing the methyl group with a longer alkyl chain would increase lipophilicity, while introducing polar groups like hydroxyls would enhance aqueous solubility. ontosight.ai

The following table summarizes the general impact of different substituent types on molecular interactions in oxalamide derivatives.

| Substituent Type | Location | Potential Impact on Molecular Interactions |

| Electron-Withdrawing (e.g., -CN, -NO2, -CF3) | Aryl Ring | Modulates pi-stacking, alters hydrogen bond potential. |

| Electron-Donating (e.g., -OCH3, -CH3, -N(CH3)2) | Aryl Ring | Enhances pi-stacking with electron-poor aromatics. ontosight.ai |

| Halogens (e.g., -F, -Cl, -Br) | Aryl Ring | Can form halogen bonds, increases lipophilicity. |

| Alkyl Groups | Amide Nitrogen | Increases lipophilicity, can introduce steric effects. |

| Polar Groups (e.g., -OH, -NH2) | Aryl Ring / N-Alkyl | Increases hydrophilicity, provides additional H-bonding sites. google.com |

Strategies for Oxalamide Scaffold Modification

Systematic modification of the oxalamide scaffold is a cornerstone of rational drug design, allowing for the optimization of binding affinity and selectivity. nih.gov Key strategies involve varying the aryl groups and altering the amide substituents.

Aryl Group Variations : The synthesis of oxalamides often involves the reaction of oxalyl chloride with different aniline (B41778) derivatives. ijbbku.com This modular approach allows for the introduction of a wide variety of substituted phenyl rings. For example, replacing the 2-cyanophenyl group in the target compound with other aromatic or heteroaromatic systems can explore different binding pockets and interactions. Research on oxadiazole scaffolds has shown that such modifications are a valid strategy to enhance biological properties. nih.gov

Amide Substitutions : The substituents on the amide nitrogens can be readily modified. Symmetrical oxalamides are prepared from two equivalents of the same amine, while unsymmetrical derivatives, like N1-(2-cyanophenyl)-N2-methyloxalamide, are synthesized in a stepwise manner. researchgate.netnih.gov This allows for fine-tuning of properties by introducing various aliphatic, alicyclic, or heterocyclic amines. researchgate.net The introduction of additional coordinating groups within these substituents can also be used to create multidentate ligands. rsc.org

A general synthetic scheme for creating diverse oxalamide derivatives is shown below, highlighting the points of modification.

In this scheme, R1 and R2 represent the variable aryl or alkyl groups.

Computational Design of Analogs for Specific Binding Interactions

Computational chemistry provides powerful tools for the rational design of novel oxalamide analogs with tailored binding properties, without directly assessing biological activity. researchgate.net Techniques such as molecular docking and molecular dynamics (MD) simulations can predict how structural modifications will affect binding to a target. nih.govjku.at

In Silico Screening : Virtual libraries of oxalamide derivatives can be generated by computationally introducing various substituents at the R1 and R2 positions. These virtual compounds can then be docked into the active site of a target protein to estimate their binding affinity and orientation. This process helps prioritize which analogs are most promising for synthesis. nih.gov

Binding Energy Calculations : Methods like Free Energy Perturbation (FEP) or Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can provide more accurate estimations of the binding free energy changes resulting from specific modifications. jku.at For N1-(2-cyanophenyl)-N2-methyloxalamide, these calculations could predict the energetic impact of, for example, moving the cyano group to a different position on the phenyl ring or replacing the methyl group with an ethyl group.

Pharmacophore Modeling : Based on a set of known binders, a pharmacophore model can be generated. researchgate.net This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for binding. This model can then be used to design new oxalamide derivatives that fit these criteria.

The goal of these computational approaches is to generate specific hypotheses about how structural changes will influence non-covalent interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions within a binding site. foxchase.org

Stereochemical Considerations and Approaches to Enantioselective Synthesis

Stereochemistry is a critical aspect of molecular design, as different stereoisomers of a molecule can have vastly different properties. numberanalytics.com While N1-(2-cyanophenyl)-N2-methyloxalamide itself is achiral, chirality can be readily introduced into the oxalamide scaffold through substituent modification.

Introduction of Chirality : A stereocenter can be created by using a chiral amine during synthesis. For instance, if (R)-1-phenylethylamine were used instead of methylamine (B109427), the resulting oxalamide derivative would be chiral. The spatial arrangement of atoms at this chiral center could significantly influence how the molecule fits into a chiral binding environment, such as a protein active site.

Enantioselective Synthesis : When a chiral oxalamide is desired, it is often necessary to produce a single enantiomer. Enantioselective synthesis aims to create one enantiomer preferentially over the other. researchgate.net Common strategies include:

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction. It is removed in a subsequent step. numberanalytics.comresearchgate.net

Chiral Catalysts : Asymmetric catalysis uses small amounts of a chiral catalyst (e.g., a transition metal complex or an organocatalyst) to induce high levels of enantioselectivity in the product. numberanalytics.com

Chiral Pool Synthesis : This approach utilizes readily available enantiopure starting materials, such as amino acids or terpenes, to build the desired chiral molecule.

Understanding and controlling the three-dimensional structure of oxalamide derivatives is essential for designing molecules that can interact specifically and effectively with their intended targets. researchgate.net

Future Research Horizons: Unlocking the Potential of N1-(2-Cyanophenyl)-N2-methyloxalamide

The landscape of chemical research is one of perpetual discovery, with the exploration of novel molecular scaffolds driving innovation across scientific disciplines. N1-(2-cyanophenyl)-N2-methyloxalamide, a compound featuring a unique combination of a cyanophenyl group and a methyloxalamide moiety, stands as a promising but underexplored molecule. While specific research on this compound is in its nascent stages, its structural motifs suggest a rich potential for future investigation. This article outlines the prospective future directions and emerging research opportunities in the chemistry of N1-(2-cyanophenyl)-N2-methyloxalamide, focusing on synthetic methodologies, supramolecular chemistry, materials science, chemical biology, and computational studies.

Q & A

Q. What are the optimal synthetic routes for N1-(2-cyanophenyl)-N2-methyloxalamide, and how do reaction conditions influence yield?

Methodological Answer : The synthesis of oxalamide derivatives typically involves coupling substituted anilines with oxalyl chloride or activated oxalate esters. For example, in analogous compounds (e.g., N1,N2-bis(2-fluoro-6-methylphenyl)oxalamide), a two-step protocol is employed:

Amide bond formation : React 2-cyanoaniline with oxalyl chloride in a THF/water biphasic system under basic conditions (NaOH, TEA) at 0°C .

Methylation : Use iodomethane (CH3I) with K2CO3 as a base in DMF to install the N-methyl group, followed by column chromatography purification (hexane/EtOAc) .

Q. Critical Parameters :

| Parameter | Effect on Yield | Example from Literature |

|---|---|---|

| Temperature | Lower temps (0°C) reduce side reactions (e.g., hydrolysis) | 35.7% yield at 0°C |

| Solvent | Polar aprotic solvents (DMF) enhance methylation efficiency | 55% yield in DMF |

| Stoichiometry | Excess oxalyl chloride (1.5–2 eq.) improves conversion | 77.8 mmol oxalyl chloride used |

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure and purity of N1-(2-cyanophenyl)-N2-methyloxalamide?

Methodological Answer :

- 1H NMR : Look for characteristic signals:

- Aromatic protons (δ 7.1–7.4 ppm, split into multiplets due to ortho-cyanophenyl substitution).

- N-methyl singlet (δ 3.0–3.5 ppm) .

- 13C NMR : Confirm carbonyl carbons (δ 158–160 ppm for oxalamide C=O) and nitrile carbon (δ ~115 ppm) .

- HRMS : Match experimental [M+H]+ with theoretical values (e.g., C11H10N3O2: 240.0772 Da). Discrepancies >2 ppm suggest impurities .

Q. Example Data :

| Technique | Key Peaks/Observations | Reference |

|---|---|---|

| 1H NMR | δ 2.24 (s, 6H, CH3), δ 10.52 (s, NH) | |

| 19F NMR | Not applicable (no F substituents) | – |

Advanced Research Questions

Q. How do electronic effects of the 2-cyanophenyl group influence the compound’s reactivity in catalytic applications?

Methodological Answer : The electron-withdrawing cyano group stabilizes the oxalamide’s amide resonance, enhancing its ability to act as a non-innocent ligand in metal complexes. For example:

- In ruthenium-based water oxidation catalysts, oxalamide ligands (e.g., mox4−) facilitate ligand-to-metal charge transfer, critical for O–O bond formation .

- Experimental Design : Compare catalytic turnover frequencies (TOF) of N1-(2-cyanophenyl)-N2-methyloxalamide vs. electron-rich analogues (e.g., N1-(4-methoxyphenyl) derivatives) under identical electrochemical conditions.

Q. Key Variables :

| Variable | Impact on Catalysis |

|---|---|

| Substituent position | Ortho-CN increases steric hindrance but stabilizes radical intermediates . |

| Solvent polarity | Polar solvents (H2O/MeCN) improve solubility and charge transfer efficiency. |

Q. How can computational modeling (DFT) resolve contradictions in observed vs. predicted reaction pathways for N1-(2-cyanophenyl)-N2-methyloxalamide?

Methodological Answer : Density Functional Theory (DFT) calculations can:

Map potential energy surfaces for amide bond formation and methylation steps.

Identify transition states where competing pathways (e.g., hydrolysis vs. cyclization) diverge.

Validate spectroscopic data (e.g., NMR chemical shifts) against calculated values.

Q. Case Study :

- A study on N1-adamantyl-N2-methyloxalamide used DFT to explain regioselectivity in alkylation reactions, showing steric effects dominate over electronic factors .

Q. What strategies address discrepancies in biological activity data across studies (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer :

Control Experiments : Test purity via HPLC (>98%) to rule out byproduct interference.

Assay Conditions : Vary pH (e.g., 6.5 vs. 7.4) to assess protonation-state-dependent activity.

Structural Analogues : Compare with N1-(3-acetamidophenyl)-N2-dimethyl derivatives to isolate the role of the cyano group .

Q. Data Contradiction Analysis :

| Discrepancy | Proposed Resolution |

|---|---|

| Low enzyme inhibition but high cytotoxicity | Evaluate off-target effects (e.g., membrane disruption via logP analysis). |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.